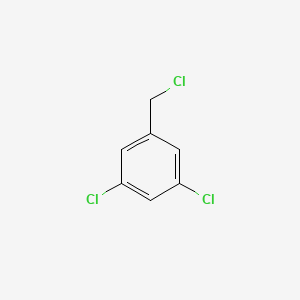

3,5-Dichlorobenzyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-5-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLRKAMKGYNFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954554 | |

| Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3290-06-0 | |

| Record name | 3,5-Dichlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-5-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,3-dichloro-5-(chloromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C076I19EQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzyl chloride, with the chemical formula C₇H₅Cl₃, is a significant chemical intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural features, characterized by a dichlorinated benzene ring attached to a chloromethyl group, impart specific reactivity that makes it a valuable building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.47 g/mol | [1] |

| CAS Number | 3290-06-0 | [1] |

| Appearance | Colorless crystallizing solid | |

| Melting Point | 36 °C | [2] |

| Boiling Point | Not available | |

| Density | Not available |

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 1,3-dichloro-5-(chloromethyl)benzene | [1] |

| InChI | InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | [1] |

| InChIKey | ZFLRKAMKGYNFPH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CCl |

Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble | |

| Alcohol | Soluble | |

| Methanol | Information not available | |

| Ethanol | Information not available | |

| Acetone | Information not available | |

| Tetrahydrofuran (THF) | Information not available |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found, the spectrum of the related 3,5-dichlorobenzoyl chloride shows characteristic peaks.[4] Key expected absorptions for this compound would include C-H stretching from the aromatic ring and the CH₂ group, C=C stretching from the aromatic ring, and C-Cl stretching vibrations.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak would be expected at m/z 194, corresponding to the nominal molecular weight. The fragmentation pattern would likely involve the loss of a chlorine atom or the chloromethyl group.[5][6] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[7]

| Ion | m/z (relative abundance) |

| [M]⁺ | 194 (base peak) |

| [M-Cl]⁺ | 159 |

| [C₆H₃Cl₂]⁺ | 145 |

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful synthesis and utilization of this compound in a research setting.

Synthesis of this compound from 3,5-Dichlorobenzyl Alcohol

This protocol describes the synthesis of this compound from its corresponding alcohol using thionyl chloride.[8]

Materials:

-

3,5-Dichlorobenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzyl alcohol in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Add a catalytic amount of DMF to the solution.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution at room temperature. An exothermic reaction with the evolution of HCl and SO₂ gas will be observed. Ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of this compound

Caption: Synthesis of this compound.

Nucleophilic Substitution Reaction: Synthesis of an Azide Derivative

Benzyl chlorides are susceptible to nucleophilic substitution reactions. The following is a general protocol for the synthesis of an azide derivative, a versatile intermediate for "click chemistry".[9]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve this compound in anhydrous DMF.

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to approximately 60-80 °C and stir for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude azide product.

-

Purify the product by column chromatography on silica gel if necessary.

Nucleophilic Substitution of this compound

Caption: Nucleophilic Substitution Reaction.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The dichlorobenzyl moiety can be found in compounds with a range of therapeutic applications.

Antiviral Agents

Research has been conducted on 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug GCA-186.[10] The rationale behind replacing the methyl groups in GCA-186 with chloro-atoms was to prevent metabolism at those positions.[10] Although the resulting chloro derivatives showed reduced activity against HIV-1 compared to their methyl counterparts, this line of research highlights the use of the 3,5-dichlorobenzyl scaffold in the design of novel antiviral agents.[10]

Antifungal Agents

A series of 3,5-dichlorobenzyl ester derivatives have been synthesized and evaluated for their antifungal activity.[11] Starting from the highly active fragment, 3,5-dichlorobenzyl alcohol, various ester compounds were prepared.[11] Notably, certain derivatives exhibited significant antifungal activity against Botrytis cinerea and Rhizoctonia solani, comparable to the commercial fungicide boscalid.[11] This demonstrates the potential of the 3,5-dichlorobenzyl group in the development of new antifungal agents.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

GHS Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a versatile chemical intermediate with a distinct set of physical and chemical properties that make it a valuable tool in organic synthesis. Its reactivity, particularly in nucleophilic substitution reactions, allows for its incorporation into a wide range of molecular scaffolds. While its direct involvement in specific signaling pathways is not extensively documented, its role as a building block in the synthesis of potential antiviral and antifungal agents underscores its importance in drug discovery and development. Researchers and scientists working with this compound should adhere to strict safety protocols due to its corrosive nature. This guide provides a foundational understanding of the core chemical properties and applications of this compound to aid in its safe and effective use in a laboratory setting.

References

- 1. This compound | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 3,5-Dichlorobenzoyl chloride(2905-62-6) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemconnections.org [chemconnections.org]

- 8. CN101643385A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,5-Dichlorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dichlorobenzyl chloride (C₇H₅Cl₃), a substituted aromatic hydrocarbon, serves as a key intermediate in the synthesis of various chemical entities. Its structural integrity is paramount for its application in agrochemicals and pharmaceuticals. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, offering a foundational dataset for its characterization. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical workflows.

It is important to note that while mass spectrometry data is available from established databases, comprehensive, experimentally verified public data for NMR, IR, and UV-Vis spectroscopy for this specific compound is limited. The corresponding data presented herein is therefore predicted based on established spectroscopic principles and data from analogous compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is characterized by a molecular ion peak cluster typical for a molecule containing three chlorine atoms. The fragmentation pattern is dominated by the loss of a benzylic chlorine, leading to a stable dichlorotropylium or related cation.

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 194/196/198 | Low | [C₇H₅³⁵Cl₂³⁷Cl]⁺ | Molecular ion cluster (M⁺). The isotopic pattern for three chlorines (approx. 9:6:1 ratio) would confirm this. |

| 159/161 | High | [C₇H₅Cl₂]⁺ | Fragment resulting from the loss of the chloromethyl radical (•CH₂Cl) or initial loss of Cl• followed by rearrangement. This is often the base peak.[1] |

| 124 | Moderate | [C₆H₃Cl]⁺ | Loss of HCl from the [C₇H₅Cl₂]⁺ fragment. |

| 89 | Moderate | [C₇H₅]⁺ | Loss of two chlorine atoms from the [C₇H₅Cl₂]⁺ fragment. |

Data derived from NIST GC-MS data available on PubChem.[1]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show two signals corresponding to the aromatic protons and the benzylic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integral | Proposed Assignment |

| ~ 7.3 - 7.4 | Triplet (t) | 1H | H-4 (proton para to the CH₂Cl group) |

| ~ 7.2 - 7.3 | Doublet (d) | 2H | H-2, H-6 (protons ortho to the CH₂Cl group) |

| ~ 4.5 - 4.6 | Singlet (s) | 2H | -CH₂Cl (Benzylic protons) |

Predictions are based on standard chemical shift values for substituted benzenes. The solvent is assumed to be CDCl₃.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to exhibit four distinct signals for the four unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Proposed Assignment |

| ~ 139 - 141 | C-1 (Carbon attached to CH₂Cl) |

| ~ 135 - 136 | C-3, C-5 (Carbons attached to Cl) |

| ~ 129 - 130 | C-4 (Carbon para to CH₂Cl) |

| ~ 127 - 128 | C-2, C-6 (Carbons ortho to CH₂Cl) |

| ~ 44 - 46 | -CH₂Cl (Benzylic carbon) |

Predictions are based on established substituent effects on aromatic carbon chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aromatic ring and the alkyl halide functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980 - 2880 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |

| 1600 - 1580 | Medium | Aromatic C=C Stretch |

| 1470 - 1450 | Medium | Aromatic C=C Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bending (Aromatic) |

| 800 - 600 | Strong | C-Cl Stretch |

Predicted values are based on standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

For substituted benzenes, electronic transitions give rise to absorption in the UV region.

| λₘₐₓ (nm) | Solvent | Transition |

| ~ 265 - 275 | Ethanol or Hexane | π → π* (Benzene B-band) |

| ~ 210 - 220 | Ethanol or Hexane | π → π* (Benzene E-band) |

Predicted values based on the benzene chromophore with chloro- and chloromethyl- substituents.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Mass Spectrometry (MS)

-

Technique: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. The solution should be clear and free of particulate matter.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40-400 m/z.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the resulting spectrum with library databases (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C NMR.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition (Typical):

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024 (or more, as ¹³C has low natural abundance).

-

-

Data Analysis: Process the Free Induction Decay (FID) with Fourier transformation. Calibrate the spectrum using the TMS signal. Integrate the ¹H signals and determine chemical shifts, multiplicities, and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy, using either a thin film or Attenuated Total Reflectance (ATR) method.

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane). Place a drop of this solution onto a salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Instrumentation: An FTIR spectrometer.

-

Acquisition (Typical):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty accessory (salt plate or ATR crystal) must be collected first and automatically subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule by comparing their wavenumbers to correlation charts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Technique: UV-Vis Absorption Spectroscopy.

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M. The solution must be clear and homogenous.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition (Typical):

-

Wavelength Range: 200-400 nm.

-

Blank: Use a cuvette filled with the same solvent used to dissolve the sample as the reference/blank.

-

Cuvette: Use a quartz cuvette with a 1 cm path length.

-

-

Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a pure organic compound.

Caption: Logical workflow for spectroscopic identification of an organic compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dichlorobenzyl chloride. Due to the limited availability of public experimental spectral data, this guide is based on established spectroscopic principles and chemical shift predictions. It serves as a valuable resource for the identification and characterization of this compound in various research and development settings.

Chemical Structure and Atom Numbering

The structure of this compound, with IUPAC name 1,3-dichloro-5-(chloromethyl)benzene, is fundamental to understanding its NMR spectra. The symmetry of the molecule is a key determinant of the number and type of signals observed.

Figure 1. Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to be simple due to the molecule's symmetry. The two protons at positions 2 and 6 are chemically equivalent, as are the two chlorine atoms at positions 3 and 5.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.30 | Doublet (d) | 2H | ~1.8 |

| H-4 | 7.28 | Triplet (t) | 1H | ~1.8 |

| -CH₂Cl | 4.55 | Singlet (s) | 2H | N/A |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is also simplified by the molecular symmetry.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 139.5 |

| C2, C6 | 128.0 |

| C3, C5 | 135.0 |

| C4 | 126.5 |

| -CH₂Cl | 45.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic compounds like this compound.

Figure 2. General workflow for NMR data acquisition and processing.

Detailed Methodology:

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shifts (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals, and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the TMS signal. For the ¹H spectrum, the signals are integrated to determine the relative number of protons.

Interpretation of Spectra

¹H NMR Spectrum

-

Aromatic Region (δ 7.28-7.30): The aromatic region is expected to show two signals. The two equivalent protons at positions 2 and 6 would appear as a doublet due to coupling with the proton at position 4. The single proton at position 4 would appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6. The small coupling constant (J ≈ 1.8 Hz) is characteristic of meta-coupling in a benzene ring.

-

Aliphatic Region (δ 4.55): The two protons of the chloromethyl group (-CH₂Cl) are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.

¹³C NMR Spectrum

-

Aromatic Region (δ 126.5-139.5): Due to the symmetry of the molecule, four distinct signals are expected in the aromatic region. The two carbons bonded to chlorine (C3 and C5) are equivalent and will have a downfield chemical shift due to the electronegativity of chlorine. The two carbons ortho to the chloromethyl group (C2 and C6) are also equivalent. The carbon attached to the chloromethyl group (C1) and the carbon at position 4 will each give a distinct signal.

-

Aliphatic Region (δ 45.0): The carbon of the chloromethyl group (-CH₂Cl) is expected to appear at a characteristic upfield chemical shift.

Logical Relationship of Spectral Features

The interpretation of the NMR spectra relies on the logical connection between the molecular structure and the observed (or in this case, predicted) signals.

Figure 3. Logical relationship between molecular structure and NMR spectral features.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. While based on predictions, the presented data and interpretations offer a robust framework for scientists working with this compound. Experimental verification is recommended for precise characterization.

Spectroscopic Analysis of 3,5-Dichlorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,5-Dichlorobenzyl chloride using mass spectrometry and infrared (IR) spectroscopy. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized.

Mass Spectrometry Data

Mass spectrometry of this compound reveals critical information about its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.47 g/mol | [1] |

| Monoisotopic Mass | 193.945683 Da | [1] |

| Major m/z Peaks | 159, 161, 63 | [1] |

The mass spectrum is characterized by a prominent isotopic cluster for chlorine-containing fragments. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), fragments containing chlorine atoms will exhibit a distinctive M+2 peak.

Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer is proposed to follow the pathway outlined below. The presence of the aromatic ring and the benzylic chloride moiety dictates the fragmentation behavior. The most abundant ions observed at m/z 159 and 161 correspond to the dichlorotropylium ion, which is a common and stable fragment for benzyl halides. The peak at m/z 63 is likely a smaller fragment resulting from further ring cleavage.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information regarding the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the aromatic ring and the chloromethyl group.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1270-1200 | C-H in-plane bend | Aromatic |

| ~800-600 | C-Cl stretch | Aryl Halide |

| ~750-650 | C-Cl stretch | Alkyl Halide |

| ~1250 | CH₂ wag | -CH₂Cl |

| ~1430 | CH₂ scissors | -CH₂Cl |

| ~2960, 2870 | C-H stretch | -CH₂Cl |

Experimental Protocols

The following are detailed methodologies for the acquisition of mass spectrometry and IR spectroscopy data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of semi-volatile chlorinated aromatic compounds like this compound.

-

Sample Preparation:

-

Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

-

For trace analysis, a dilution series should be prepared to establish a calibration curve.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is typically used.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak to confirm the molecular ion and characteristic fragment ions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

-

Data Acquisition:

-

Ensure firm and even contact between the sample and the ATR crystal using the pressure clamp.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be in absorbance or transmittance units.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 200 mg of dry KBr powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation:

-

FTIR spectrometer.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Collect a background spectrum (usually of the empty sample compartment).

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

Visualizations

The following diagrams illustrate the proposed mass spectrum fragmentation pathway and a general workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Physical properties of 3,5-Dichlorobenzyl chloride (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 3,5-Dichlorobenzyl Chloride

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. The guide includes detailed experimental protocols for the determination of these properties and a visualization of a common synthetic pathway.

Physical Properties of this compound

This compound is a solid at room temperature. Its key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 36 °C | Standard Pressure |

| Boiling Point | 115-123 °C | 10 Torr |

Experimental Protocols for Property Determination

Accurate determination of physical properties such as melting and boiling points is crucial for the identification and purity assessment of a chemical compound. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating bath fluid (if using Thiele tube, e.g., silicone oil)

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: The packed capillary tube is inserted into the heating block of the apparatus, adjacent to the thermometer.

-

Thiele Tube: The capillary tube is attached to the thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating bath fluid within the Thiele tube.

-

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to lower the melting point and broaden the melting range.

Boiling Point Determination at Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For substances that may decompose at their atmospheric boiling point, determination at a reduced pressure (vacuum) is necessary.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., silicone oil bath)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the fusion tube. In the case of this compound, the solid sample would first be gently melted.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end downwards.

-

Apparatus Assembly: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath. The entire system is connected to a vacuum line with a manometer to monitor the pressure.

-

Heating Under Vacuum:

-

The system is evacuated to the desired pressure (e.g., 10 Torr).

-

The heating bath is heated gently. As the temperature rises, air trapped in the inverted capillary tube will be expelled, seen as a slow stream of bubbles.

-

As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

-

Temperature Reading:

-

The heating is discontinued when a steady stream of bubbles is observed.

-

As the apparatus cools, the bubbling will slow down and stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure.

-

The temperature at this exact moment is recorded as the boiling point of the liquid at that specific pressure.

-

Synthesis Workflow

This compound is commonly synthesized via the free-radical chlorination of 3,5-dichlorotoluene. The following diagram illustrates the general workflow for this chemical transformation.

Caption: General workflow for the synthesis of this compound.

Molecular structure and weight of 3,5-Dichlorobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and experimental protocols related to 3,5-Dichlorobenzyl chloride.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 1,3-dichloro-5-(chloromethyl)benzene, is an organic compound that serves as a key intermediate in various chemical syntheses.[1] Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, and a chloromethyl group at position 1.

Molecular and Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₃ | [1][2] |

| Molecular Weight | 195.5 g/mol (195.47 g/mol ) | [1][2] |

| Monoisotopic Mass | 193.945683 Da | [1] |

| CAS Number | 3290-06-0 | [2] |

| IUPAC Name | 1,3-dichloro-5-(chloromethyl)benzene | [1] |

| Synonyms | 1-Chloromethyl-3,5-dichlorobenzene | [1] |

| Melting Point | 36 °C | [3] |

| InChI Key | ZFLRKAMKGYNFPH-UHFFFAOYSA-N | [4] |

| SMILES | ClCc1cc(Cl)cc(Cl)c1 | [3] |

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of this compound are crucial for its application in research and development.

2.1. Synthesis of this compound

A documented method for the preparation of this compound involves a two-step process starting from 3,5-dichlorobenzoic acid.[5]

Step 1: Reduction of 3,5-Dichlorobenzoic Acid to 3,5-Dichlorobenzyl Alcohol

-

Add a reducing agent (e.g., KBH₄) and anhydrous zinc chloride to a reaction vessel.

-

After vacuum replacement with nitrogen, slowly add tetrahydrofuran (THF) while stirring.

-

A solution of 3,5-dichlorobenzoic acid in anhydrous THF is then added dropwise to the reaction mixture.

-

Maintain the reaction under reflux.

-

After the reaction is complete, add ethyl acetate.

-

The resulting product is filtered, washed, and dried to yield 3,5-dichlorobenzyl alcohol.[5]

Step 2: Chlorination of 3,5-Dichlorobenzyl Alcohol

-

Add 3,5-dichlorobenzyl alcohol and N,N-dimethylformamide (DMF) to a dry reaction flask equipped with a tail gas absorption device.

-

While stirring, add thionyl chloride (SOCl₂) dropwise. A significant amount of HCl gas will be emitted.

-

After the gas evolution subsides, heat the mixture to reflux (110 °C - 150 °C) for 1 hour.

-

Cool the reaction mixture and pour it into ice water with stirring, which will cause the product to precipitate as a light-yellow solid.

-

Filter the solid, wash it with water, and dry it to obtain the crude product.

-

Recrystallize the crude product from a mixed solvent of absolute ethanol and n-hexane (e.g., 5:1 ratio) to obtain pure, white crystals of this compound.[5]

The following diagram outlines the workflow for this synthesis protocol.

2.2. Formation and Reaction of 3,5-Dichlorobenzylmagnesium Chloride (Grignard Reagent)

This compound can be used to form a Grignard reagent, which is a potent nucleophile in organic synthesis. The presence of two electron-withdrawing chlorine atoms on the benzene ring influences its reactivity.[6]

Protocol: Synthesis and Reaction with an Aldehyde

-

Grignard Reagent Formation:

-

Ensure all glassware is rigorously dried to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

A solution of this compound in the anhydrous solvent is added dropwise from the dropping funnel. Initiation of the reaction may be necessary (e.g., using a small iodine crystal).

-

Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.[6]

-

-

Reaction with Aldehyde:

-

Cool the solution of the Grignard reagent in an ice bath.

-

A solution of the desired aldehyde in the same anhydrous solvent is added dropwise.

-

After the addition is complete, the reaction mixture is typically stirred for a period at room temperature to ensure the reaction goes to completion.

-

The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, dried with an anhydrous salt like sodium sulfate, and the solvent is removed to yield the secondary alcohol product.[6]

-

The logical relationship for this reaction pathway is depicted below.

References

- 1. This compound | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. PubChemLite - this compound (C7H5Cl3) [pubchemlite.lcsb.uni.lu]

- 5. CN101643385A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,5-Dichlorobenzyl chloride, a key chemical intermediate. Understanding these properties is crucial for its effective handling, storage, and application in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃ | [2][3] |

| Molecular Weight | 195.47 g/mol | [3] |

| CAS Number | 3290-06-0 | [3] |

| Appearance | Colorless crystalline solid | [1] |

| IUPAC Name | 1,3-dichloro-5-(chloromethyl)benzene | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction media. Based on available data and the general behavior of substituted benzyl chlorides, a qualitative solubility profile can be established.

| Solvent | Solubility | Rationale and References |

| Water | Insoluble | As a non-polar organic molecule, it exhibits poor solubility in polar solvents like water. One source explicitly states it is insoluble in water.[1] Benzyl chloride itself is only slightly soluble in water.[4] |

| Alcohols (e.g., Ethanol) | Soluble | It is reported to be soluble in alcohol.[1] Benzyl chloride is freely soluble in ethyl alcohol.[5] |

| Ethers (e.g., Diethyl ether) | Soluble | Benzyl chloride is freely soluble in diethyl ether.[5] |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | Benzyl chloride is freely soluble in chloroform.[5] Given its structure, high solubility is expected. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Soluble | Similar non-polar characteristics suggest good solubility. |

| Polar Aprotic Solvents (e.g., Acetone, DMF) | Soluble | Benzyl chloride is freely soluble in acetone.[5] |

Stability and Reactivity

This compound is a reactive compound, and its stability is influenced by environmental conditions such as temperature, pH, and light.

Thermal Stability

pH and Hydrolytic Stability

Benzyl chlorides are susceptible to hydrolysis, a reaction that yields the corresponding benzyl alcohol and hydrochloric acid.[6] The rate of this reaction is influenced by the pH of the medium and the substituents on the aromatic ring.

-

Neutral and Acidic Conditions: Hydrolysis can occur, and the presence of electron-withdrawing groups like chlorine on the benzene ring can affect the reaction mechanism and rate. The solvolysis of substituted benzyl chlorides has been studied, indicating that these compounds react in aqueous solutions.[7]

-

Basic Conditions: In the presence of strong bases, the hydrolysis to 3,5-dichlorobenzyl alcohol is expected to be accelerated. Benzyl chloride reacts with aqueous sodium hydroxide.[6]

Photostability

Exposure to light can promote the formation of free radicals and lead to decomposition or unwanted side reactions. Therefore, it is advisable to store this compound in amber-colored containers or in the dark.

Reactivity with Other Reagents

This compound is a versatile reagent in organic synthesis due to the reactivity of the benzylic chloride.

-

Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, alkoxides, and cyanides.

-

Friedel-Crafts Alkylation: It can act as an alkylating agent in the presence of a Lewis acid catalyst.

Experimental Protocols

The following are detailed methodologies for determining the solubility and assessing the stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol provides a general procedure for assessing the solubility of a compound in various solvents.[8][9]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, diethyl ether, dichloromethane, toluene, acetone)

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble."

Protocol for Assessing Chemical Stability in Aqueous Buffers

This protocol outlines a method to evaluate the hydrolytic stability of this compound at different pH values.[10][11]

Materials:

-

This compound

-

Aqueous buffer solutions (e.g., pH 4, pH 7, pH 9)

-

Acetonitrile or other suitable organic solvent

-

HPLC or UPLC system with a suitable column and detector (e.g., UV)

-

Incubator or water bath

-

Autosampler vials

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In separate vials, dilute the stock solution with each of the buffer solutions to a final concentration of approximately 10-20 µg/mL. The final solution should contain a small percentage of the organic solvent to ensure initial solubility.

-

Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to determine the initial peak area of the parent compound.

-

Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C).

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC system.

-

Monitor the decrease in the peak area of this compound over time.

-

Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also a lachrymator. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. While specific quantitative data is limited in publicly available literature, the provided information, based on its chemical structure and the behavior of analogous compounds, offers a solid foundation for its safe and effective use in a research and development setting. The experimental protocols outlined will enable researchers to generate specific data tailored to their experimental conditions.

References

- 1. This compound | 3290-06-0 | FD44973 [biosynth.com]

- 2. This compound | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 6. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 7. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. enamine.net [enamine.net]

- 11. creative-bioarray.com [creative-bioarray.com]

3,5-Dichlorobenzyl Chloride: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzyl chloride is a pivotal precursor in organic synthesis, serving as a versatile building block for the introduction of the 3,5-dichlorobenzyl moiety into a wide array of molecular scaffolds. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals, where the presence of the dichlorinated phenyl ring can significantly influence a molecule's biological activity, metabolic stability, and overall efficacy. This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on key reaction classes, detailed experimental protocols, and quantitative data to support synthetic planning and execution.

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid. The benzylic chloride imparts significant reactivity towards nucleophilic substitution, making it an excellent electrophile for a variety of transformations. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can subtly influence the reactivity of the benzylic carbon, a factor that can be leveraged for selective transformations.

Key Synthetic Applications

The primary utility of this compound lies in its reactions with a diverse range of nucleophiles. This guide will focus on four principal classes of reactions: Grignard reagent formation and subsequent additions, Williamson ether synthesis, cyanation reactions, and reactions with nitrogen and sulfur nucleophiles.

Grignard Reagent Formation and Nucleophilic Addition

The preparation of 3,5-dichlorobenzylmagnesium chloride, a Grignard reagent, is a cornerstone of its application. This organometallic intermediate serves as a potent carbon nucleophile for the formation of new carbon-carbon bonds, most notably through addition to carbonyl compounds.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzylmagnesium Chloride and Reaction with an Aldehyde

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Aldehyde (e.g., 4-chlorobenzaldehyde)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine.

-

A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction.

-

The mixture is stirred and may be gently heated to maintain a steady reflux until the magnesium is consumed. The resulting dark grey or brownish solution is the Grignard reagent.

-

-

Reaction with Aldehyde:

-

The solution of the Grignard reagent is cooled in an ice bath.

-

A solution of the aldehyde in the same anhydrous solvent is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete reaction.

-

-

Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

Purification is typically achieved by column chromatography or recrystallization.

-

Quantitative Data: Grignard Reaction

| Reagent/Catalyst | Electrophile | Product | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |

| 3,5-Dichlorobenzylmagnesium chloride | 4-Chlorobenzaldehyde | (4-Chlorophenyl)(3,5-dichlorophenyl)methanol | ~61% (analogous reaction) | 1.17 | High reactivity, well-established | Moisture sensitive, requires inert atmosphere, potential for Wurtz coupling side products |

Workflow for Grignard Reagent Formation and Reaction

Workflow for Grignard Reaction

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. This compound is an excellent substrate for this reaction.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzyl Ethyl Ether

Materials:

-

This compound

-

Sodium ethoxide (can be prepared in situ from sodium and ethanol)

-

Anhydrous ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

This compound is added to the solution.

-

-

Reaction:

-

The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ether.

-

Purification by column chromatography on silica gel provides the pure 3,5-dichlorobenzyl ethyl ether.

-

Quantitative Data: Williamson Ether Synthesis

| Nucleophile | Product | Yield (%) | Reaction Conditions |

| Sodium ethoxide | 3,5-Dichlorobenzyl ethyl ether | Data not available for specific substrate, but generally high for primary benzyl halides. | Reflux in ethanol |

Workflow for Williamson Ether Synthesis

Williamson Ether Synthesis Workflow

Synthesis of Nitriles

The displacement of the chloride with a cyanide anion is a straightforward method to introduce a nitrile group, which is a versatile functional group that can be further transformed into carboxylic acids, amines, or amides.

Experimental Protocol: Synthesis of (3,5-Dichlorophenyl)acetonitrile

Materials:

-

This compound

-

Potassium cyanide or Sodium cyanide

-

Dimethylformamide (DMF) or Ethanol/Water

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

A solution of this compound in DMF is prepared in a round-bottom flask.

-

Potassium cyanide is added to the solution.

-

-

Reaction:

-

The reaction mixture is heated (e.g., to 60-62°C) and stirred for several hours. The reaction progress is monitored by TLC.

-

-

Work-up:

-

The reaction mixture is cooled and poured into water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

-

Quantitative Data: Cyanation Reaction

| Reagent | Solvent | Product | Yield (%) | Reaction Conditions |

| Potassium cyanide | Methanol | (3,5-Dichlorophenyl)acetonitrile | High (based on analogous reactions) | 60-62°C, 12 h |

Workflow for Cyanation Reaction

Cyanation Reaction Workflow

Alkylation of Nitrogen and Sulfur Nucleophiles

This compound readily alkylates a variety of nitrogen and sulfur nucleophiles, providing access to the corresponding amines, amides, and thioethers. These reactions are fundamental in the synthesis of biologically active compounds.

Experimental Protocol: N-Alkylation of Morpholine

Materials:

-

This compound

-

Morpholine

-

Triethylamine or Potassium carbonate

-

Dichloromethane or Acetonitrile

Procedure:

-

Reaction Setup:

-

To a solution of morpholine and a base (e.g., triethylamine) in dichloromethane, this compound is added dropwise at 0°C.

-

-

Reaction:

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

-

Work-up:

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Experimental Protocol: Synthesis of S-(3,5-Dichlorobenzyl) Thioacetate

Materials:

-

This compound

-

Potassium thioacetate

-

Dimethylformamide (DMF)

Procedure:

-

Reaction Setup:

-

Potassium thioacetate is dissolved in DMF in a round-bottom flask.

-

This compound is added to the solution.

-

-

Reaction:

-

The mixture is stirred at room temperature for 1-2 hours.

-

-

Work-up:

-

The reaction is quenched with brine and extracted with hexanes.

-

The combined organic layers are dried and concentrated to yield the crude thioacetate, which can be further purified if necessary.

-

Quantitative Data: N- and S-Alkylation Reactions

| Nucleophile | Product | Yield (%) | Reaction Conditions |

| Morpholine | N-(3,5-Dichlorobenzyl)morpholine | Data not available for specific substrate, but generally high. | 0°C to RT, with base |

| Potassium thioacetate | S-(3,5-Dichlorobenzyl) thioacetate | Data not available for specific substrate, but generally high. | RT, DMF, 1-2 h |

Workflow for N- and S-Alkylation

N- and S-Alkylation Workflows

Applications in Drug Development and Agrochemicals

The 3,5-dichlorobenzyl motif is a common feature in a number of biologically active molecules. For example, derivatives of 3,5-dichlorobenzyl alcohol have been investigated as potent antifungal agents. Specifically, certain 3,5-dichlorobenzyl esters have shown remarkable antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to commercial fungicides.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of organic compounds. Its reactivity as an electrophile in nucleophilic substitution reactions allows for the efficient introduction of the 3,5-dichlorobenzyl group, a key structural element in many biologically active molecules. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and agrochemical development to effectively utilize this important building block in their synthetic endeavors.

References

Reactivity of 3,5-Dichlorobenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3,5-dichlorobenzyl chloride, a key intermediate in the synthesis of various biologically active molecules. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the reactivity of the benzylic chloride, making it a subject of interest for researchers in organic synthesis and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for its synthesis and reactions, and presents visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a versatile chemical building block utilized in the synthesis of a range of compounds, including fungicides and potential antiviral agents. The reactivity of the benzylic chloride is modulated by the electronic effects of the two chlorine substituents on the aromatic ring. This guide explores the nuances of its reactivity, focusing on nucleophilic substitution reactions, and provides practical information for its application in a laboratory setting.

Chemical Properties and Reactivity Profile

The reactivity of this compound is primarily dictated by the stability of the carbocation intermediate formed upon cleavage of the carbon-chlorine bond. The two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect, which destabilizes the benzylic carbocation. This destabilization, in turn, influences the rate and mechanism of nucleophilic substitution reactions.

Solvolysis

Solvolysis, the reaction of a substrate with the solvent, provides a quantitative measure of the reactivity of benzylic halides. The solvolysis of this compound in 80% aqueous acetone proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.

| Compound | Solvent | Temperature (°C) | Rate Constant (k, s-1) |

| This compound | 80% Acetone/Water | 25 | 1.1 x 10-5 |

Table 1: First-order rate constant for the solvolysis of this compound.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. The reaction generally proceeds via an SN2 mechanism, although the potential for an SN1-like pathway exists, particularly with weaker nucleophiles or in polar, ionizing solvents.

Common Nucleophilic Substitution Reactions:

-

Cyanation: Reaction with cyanide salts, such as sodium or potassium cyanide, yields 3,5-dichlorobenzyl cyanide, a precursor for pharmaceuticals and other fine chemicals.

-

Azide Formation: Substitution with sodium azide produces 3,5-dichlorobenzyl azide, a versatile intermediate for the introduction of nitrogen-containing functional groups.

-

Etherification (Williamson Ether Synthesis): Reaction with alkoxides, such as sodium ethoxide, results in the formation of the corresponding ethers.

-

Amination: Reaction with amines leads to the formation of substituted benzylamines.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the chlorination of 3,5-dichlorobenzyl alcohol.

Materials:

-

3,5-Dichlorobenzyl alcohol

-

Thionyl chloride (SOCl2)

-

Dimethylformamide (DMF, catalytic amount)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3,5-dichlorobenzyl alcohol in anhydrous diethyl ether, add a catalytic amount of DMF.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully adding it to ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound, which can be further purified by vacuum distillation or recrystallization.

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Williamson Ether Synthesis: Preparation of 3,5-Dichlorobenzyl Ethyl Ether

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add a solution of this compound in anhydrous diethyl ether dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 3,5-dichlorobenzyl ethyl ether.

Cyanation: Synthesis of 3,5-Dichlorobenzyl Cyanide

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in DMSO.

-

Add sodium cyanide portion-wise to the solution with vigorous stirring.

-

Heat the reaction mixture to 50-60 °C and monitor by TLC.

-

Upon completion, cool the reaction mixture and pour it into a large volume of water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation to afford 3,5-dichlorobenzyl cyanide.

Applications in Drug Development

Fungicides: Succinate Dehydrogenase Inhibitors

Derivatives of this compound are utilized as potent fungicides that target the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.

The 3,5-dichlorobenzyl moiety often binds to a hydrophobic pocket in the ubiquinone-binding site (Q-site) of the SDH complex. The interaction is primarily driven by van der Waals forces.

DOT Script for SDH Inhibition Pathway:

Caption: Mechanism of action of fungicides derived from this compound.

Antiviral Agents: HIV Reverse Transcriptase Inhibitors

The 3,5-dichlorobenzyl group has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) as an isosteric replacement for a 3,5-dimethylbenzyl group. While these chloro-derivatives have shown reduced activity compared to their methyl counterparts, they represent an important area of research in the development of new anti-HIV agents with potentially different metabolic profiles and resistance patterns.

DOT Script for NNRTI Synthesis Logic:

Caption: Synthetic logic for preparing NNRTI analogues.

Conclusion

This compound exhibits a nuanced reactivity profile governed by the electronic effects of its substituents. While the electron-withdrawing nature of the chlorine atoms deactivates the molecule towards SN1 reactions, it remains a versatile substrate for SN2 transformations. Its utility in the synthesis of potent fungicides and its exploration in the design of antiviral agents underscore its importance in medicinal chemistry and drug development. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers working with this important synthetic intermediate.

Theoretical Reactivity of 3,5-Dichlorobenzyl Chloride: A Computational Guide

This technical guide provides a comprehensive overview of the theoretical reactivity of 3,5-dichlorobenzyl chloride, a crucial intermediate in organic synthesis and drug development. By leveraging computational chemistry, specifically Density Functional Theory (DFT), this document offers insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's chemical behavior.

Introduction to this compound

This compound is an organochlorine compound featuring a benzene ring substituted with two chlorine atoms at the meta positions and a chloromethyl group. Its chemical reactivity is largely dictated by the interplay of the electron-withdrawing effects of the chlorine atoms on the aromatic ring and the inherent reactivity of the benzylic chloride group. Computational chemistry provides a powerful tool to dissect these electronic effects and predict the molecule's behavior in chemical reactions.

Theoretical Framework and Computational Methodology